Kojibiose

Description

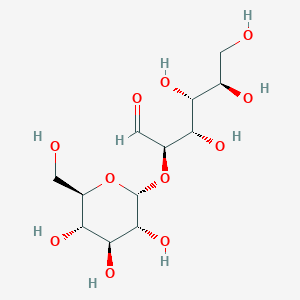

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and natural sources of Kojibiose

An In-depth Technical Guide to the Discovery and Natural Sources of Kojibiose

Abstract

This compound (2-O-α-D-glucopyranosyl-D-glucose) is a rare disaccharide composed of two glucose units linked by an α-(1→2) glycosidic bond. Initially discovered as a component of koji extract, it is naturally present in low quantities in various foods like honey and beer.[1] Despite its scarcity in nature, this compound has garnered significant interest from the scientific and industrial communities due to its unique physicochemical properties and potential health benefits, including prebiotic effects, low caloric value, and non-cariogenicity.[2][3][4] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its production and analysis. It is intended for researchers, scientists, and professionals in drug development and food science who are interested in the applications of this functional sugar.

Discovery of this compound

The discovery of this compound is intrinsically linked to the study of traditional Japanese fermentation processes. It was first identified in koji extract, which is produced by fermenting steamed rice or other grains with the mold Aspergillus oryzae.[1] However, the extremely low concentrations in natural sources made large-scale extraction impractical, hindering further research for many years.[1][5]

A significant breakthrough in the study of this compound metabolism came with the discovery and characterization of enzymes that specifically act on it. Researchers identified this compound phosphorylase (EC 2.4.1.230) in organisms like Escherichia coli K-12.[6][7][8] This enzyme catalyzes the reversible phosphorolysis of this compound into D-glucose and β-D-glucose-1-phosphate.[6][7][8] More recently, a highly specific this compound hydrolase (kojibiase) was discovered in the bacterium Mucilaginibacter mallensis, which hydrolyzes this compound into two glucose molecules.[9] These enzymatic discoveries have been pivotal, not only for understanding the biological role of this compound but also for developing efficient biotechnological production methods.

Natural Sources and Occurrence

This compound is found in a variety of natural and processed foodstuffs, albeit typically at very low concentrations. This scarcity makes direct extraction for commercial purposes economically unviable.[5]

| Natural Source | Typical Concentration/Presence | Reference(s) |

| Honey | Present, approximately 3% | [3] |

| Koji Extract | Found in the fermented product of steamed rice and Aspergillus oryzae | [1] |

| Beer | Present as a minor component | [1] |

| Sake (Japanese Rice Wine) | Contributes to the distinctive taste | [10] |

| Starch Hydrolyzate | Can be found as a byproduct | [1][10] |

| Caramelized Glucose | Formed as a product of thermal degradation of glucose | [3] |

| Fermented Foods | Occurs naturally in foods like sourdough breads and kimchi | [11] |

Physicochemical Properties of this compound

This compound is a white, crystalline powder with properties that make it a promising substitute for sucrose in various applications. It is soluble in water and has a mild sweet taste.[3][4][12]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₁₁ | [13][14] |

| Molar Mass | 342.30 g/mol | [3][13][14] |

| IUPAC Name | (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | [3][13] |

| CAS Number | 2140-29-6 | [13][14] |

| Appearance | White to off-white powder/solid | [12][14] |

| Solubility | Soluble in water (5 mg/mL, clear, colorless solution) | [4][12][14] |

| Melting Point | 174.5 °C | [12] |

| Optical Activity | +162° → +137° | [12] |

| Biological Activity | Inhibitor of plant glucosidase I; Prebiotic | [12][14] |

Enzymology and Metabolism

The metabolism of this compound is primarily governed by two types of enzymes from the Glycoside Hydrolase Family 65 (GH65): phosphorylases and hydrolases.

-

This compound Phosphorylase (KP): This enzyme cleaves the α-(1→2) glycosidic bond of this compound in the presence of inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-phosphate. The reaction is reversible, allowing for the synthesis of this compound from glucose-1-phosphate and a suitable acceptor.

-

This compound Hydrolase (Kojibiase): This enzyme catalyzes the hydrolysis of this compound into two D-glucose molecules.

Below is a diagram illustrating the phosphorolytic cleavage of this compound.

Kinetic Properties of this compound-Acting Enzymes

The kinetic parameters of these enzymes are crucial for their application in biocatalysis and for understanding their physiological roles.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source Organism | Reference(s) |

| This compound Phosphorylase (YcjT) | This compound | 1.05 | 1.1 | 1.12 x 10³ | Escherichia coli K-12 | [6][7][8] |

| β-phosphoglucomutase (YcjU) | β-D-glucose-1-P | 0.018 | 21 | 1.1 x 10⁶ | Escherichia coli K-12 | [6][7][8] |

Biotechnological Production and Experimental Protocols

Given the low natural abundance of this compound, biotechnological synthesis represents the only viable route for its large-scale production.[5] Several enzymatic strategies have been developed, primarily using sucrose phosphorylase or dextransucrase.

A highly efficient method involves a multi-step biocatalytic process starting from inexpensive and readily available substrates like sucrose and lactose.[10][15] This process can yield this compound with purities exceeding 99%.[15][16]

The general workflow for this sustainable production process is outlined below.

Detailed Experimental Protocol: Enzymatic Synthesis and Purification

This protocol is a synthesized methodology based on the process developed by Díez-Municio et al. (2014).[10][15]

Objective: To produce high-purity this compound from sucrose and lactose.

Materials:

-

Sucrose and Lactose (Substrates)

-

Dextransucrase from Leuconostoc mesenteroides

-

Saccharomyces cerevisiae (Baker's yeast)

-

β-galactosidase from Kluyveromyces lactis

-

Sodium acetate buffer (pH 5.2)

-

Sodium phosphate buffer (pH 7.0)

-

Preparative Liquid Chromatography system with a refractive index detector (LC-RID)

Methodology:

-

Step 1: Transglucosylation to form 4'-galactosyl-kojibiose

-

Prepare a reaction mixture containing sucrose and lactose in sodium acetate buffer (pH 5.2).

-

Add dextransucrase to the mixture.

-

Incubate the reaction under controlled temperature and stirring until maximum conversion to the trisaccharide 4'-O-β-D-galactopyranosyl-kojibiose is achieved. The reaction produces a complex mixture including the target trisaccharide, leucrose, and residual monosaccharides.[1][15]

-

-

Step 2: Removal of Monosaccharides by Fermentation

-

Adjust the pH of the reaction mixture from Step 1 to be optimal for yeast fermentation.

-

Inoculate the mixture with Saccharomyces cerevisiae.

-

Incubate to allow the yeast to consume residual monosaccharides like glucose, fructose, and sucrose.[15][17]

-

After fermentation, remove the yeast cells by centrifugation.

-

-

Step 3: Hydrolysis of the Trisaccharide

-

To the supernatant from Step 2, add β-galactosidase from K. lactis. The reaction should be performed in a suitable buffer (e.g., phosphate buffer, pH ~7.0).[1]

-

This enzyme specifically hydrolyzes the galactose moiety from 4'-galactosyl-kojibiose, releasing free this compound and galactose.

-

-

Step 4: Final Purification

-

The resulting mixture contains this compound, galactose, and other minor components.

-

For the highest purity, subject the mixture to preparative liquid chromatography (e.g., size-exclusion or ion-exchange chromatography).[1][15]

-

Monitor the fractions using an LC-RID system.

-

Collect the fractions corresponding to pure this compound.

-

The final product can be lyophilized to obtain a dry, stable powder with a purity of ≥99%.[15]

-

Analytical Protocol: HPLC-RID for this compound Quantification

Objective: To identify and quantify this compound in a sample mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index Detector (RID)

-

Carbohydrate analysis column (e.g., Aminex HPX-87 series)

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in ultrapure water. Filter through a 0.22 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Mobile Phase: Degassed ultrapure water.

-

Flow Rate: Typically 0.5-0.6 mL/min.

-

Column Temperature: Maintained at an elevated temperature (e.g., 80-85 °C) to improve peak resolution.

-

Detector Temperature: Set to match or be slightly above the column temperature.

-

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Run the analysis and record the chromatogram.

-

Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

-

Quantify the concentration by creating a standard curve with known concentrations of the this compound standard and integrating the peak area of the sample.

-

Conclusion

This compound, once a scientific curiosity found in trace amounts in fermented foods, is now accessible for in-depth research and industrial application thanks to significant advances in biocatalysis. Its discovery has paved the way for the exploration of other rare sugars with unique functional properties. The development of robust, scalable biotechnological processes for its synthesis is critical for unlocking its potential as a low-calorie, prebiotic sweetener in functional foods, and for further investigation into its therapeutic applications in the pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the research and development of novel carbohydrates.

References

- 1. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]

- 2. This compound, the sugar of the future | Focus on Belgium [focusonbelgium.be]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 2140-29-6: this compound | CymitQuimica [cymitquimica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 12. This compound | 2140-29-6 [chemicalbook.com]

- 13. This compound | C12H22O11 | CID 164939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound = 98 HPLC 2140-29-6 [sigmaaldrich.com]

- 15. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kojibiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biochemical pathways of kojibiose. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the nuanced structural details of this compound, supported by quantitative data, and outlines detailed experimental protocols for its synthesis and purification.

Introduction to this compound

This compound is a disaccharide composed of two α-D-glucose units linked together by an α(1→2) glycosidic bond.[1][2] Its systematic IUPAC name is 2-O-α-D-glucopyranosyl-D-glucose.[2][3] this compound is found naturally in various sources, including honey, sake, and as a product of glucose caramelization.[2] In recent years, it has garnered significant interest due to its potential applications as a low-calorie sweetener and a prebiotic, stimulating the growth of beneficial gut bacteria.[2]

Chemical Structure and Stereochemistry

This compound is a reducing sugar, meaning one of the glucose residues has a free hemiacetal group. The glycosidic linkage between the two glucose units is an α(1→2) bond, which dictates the specific three-dimensional arrangement of the molecule.[1]

The stereochemistry of this compound is defined by the D-configuration of the constituent glucose monomers and the α-configuration of the anomeric carbon involved in the glycosidic bond. This specific arrangement influences its chemical and physical properties, as well as its recognition by enzymes.

Molecular Formula and Weight

Structural Diagram

The chemical structure of this compound is depicted below, illustrating the α(1→2) glycosidic linkage between the two D-glucose units.

Quantitative Structural Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |

| Non-reducing Unit (α-D-glucopyranosyl) | |||

| H-1' | 5.39 | 98.5 | J₁,₂ = 3.8 |

| H-2' | 3.61 | 78.1 | |

| H-3' | 3.79 | 74.2 | |

| H-4' | 3.44 | 70.8 | |

| H-5' | 3.84 | 73.0 | |

| H-6'a | 3.82 | 61.9 | |

| H-6'b | 3.75 | ||

| Reducing Unit (α-D-glucopyranose) | |||

| H-1α | 5.22 | 92.9 | J₁,₂ = 3.8 |

| H-2α | 3.61 | 72.8 | |

| H-3α | 3.72 | 74.0 | |

| H-4α | 3.42 | 70.4 | |

| H-5α | 3.76 | 72.6 | |

| H-6αa | 3.82 | 61.7 | |

| H-6αb | 3.75 | ||

| Reducing Unit (β-D-glucopyranose) | |||

| H-1β | 4.68 | 96.9 | J₁,₂ = 8.0 |

| H-2β | 3.32 | 75.3 | |

| H-3β | 3.53 | 77.0 | |

| H-4β | 3.41 | 70.4 | |

| H-5β | 3.50 | 77.0 | |

| H-6βa | 3.92 | 61.7 | |

| H-6βb | 3.77 |

Note: NMR data can vary slightly depending on the solvent and experimental conditions. The presented data is a representative compilation from published literature.

Experimental Protocols

Enzymatic Synthesis of this compound

Several enzymatic methods have been developed for the efficient synthesis of this compound, offering an advantage over complex chemical syntheses. A common and effective method utilizes sucrose phosphorylase.[6][7]

Materials:

-

Sucrose

-

D-glucose

-

Sucrose phosphorylase (e.g., from Bifidobacterium adolescentis)[8]

-

50 mM MOPS buffer (pH 6.7)

-

Spray-dried baker's yeast (Saccharomyces cerevisiae)

-

Ethanol

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 500 mM sucrose and 500 mM D-glucose in 50 mM MOPS buffer (pH 6.7).

-

Enzymatic Reaction: Add sucrose phosphorylase (e.g., a thermostable variant like BaSP_L341I_Q345S at 2 mg/mL) to the reaction mixture.[9] Incubate the reaction at 55°C for approximately 24 hours, which typically results in a this compound concentration of around 350 mM.[9]

-

Yeast Treatment for Purification: After the enzymatic reaction, cool the mixture to 30°C. Add spray-dried baker's yeast to a final concentration of 30 g/L to remove residual sucrose and glucose, as well as the fructose byproduct.[9] Incubate this mixture for 6-8 hours at 30°C.[9]

-

Downstream Processing:

-

Centrifuge the yeast suspension to clarify the this compound-containing solution.

-

Evaporate the supernatant to a Brix of 48.

-

Induce cooling crystallization.

-

Wash the resulting crystals with ethanol to obtain highly pure this compound (>99.5%).[9]

-

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly for analytical standards or sensitive biological assays, preparative HPLC is the method of choice.

Instrumentation and Materials:

-

Preparative HPLC system with a refractive index (RI) detector

-

Stationary Phase: A suitable column for carbohydrate separation, such as an amino-propyl bonded silica column or a polymer-based column (e.g., PLRP-S).[10]

-

Mobile Phase: Acetonitrile/water gradient. The specific gradient will depend on the column and system but a typical starting point is 80:20 (v/v) acetonitrile:water.

-

Crude this compound solution from enzymatic synthesis (after initial workup to remove large particulates).

Protocol:

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved on the RI detector.

-

Injection and Elution: Inject the prepared sample onto the column. Elute with a programmed gradient of decreasing acetonitrile concentration to separate the different saccharides.

-

Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the RI detector.

-

Purity Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level.

-

Solvent Removal: Remove the mobile phase from the pooled fractions, typically by rotary evaporation, to yield pure this compound.

Biochemical Pathways Involving this compound

While not a central metabolite in most organisms, specific pathways for this compound catabolism have been identified, for instance, in the hyperthermophilic archaeon Pyrococcus sp. strain ST04.[11] This pathway involves two key enzymes that convert this compound into a metabolite that can enter glycolysis.

Key Enzymes and Reactions:

-

This compound Phosphorylase (KP): This enzyme catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-phosphate.[11][12][13] The reaction is reversible.

-

β-Phosphoglucomutase (β-PGM): This enzyme isomerizes β-D-glucose-1-phosphate to D-glucose-6-phosphate, which is a direct substrate for the glycolytic pathway.[3][14][15]

This metabolic route provides a mechanism for organisms possessing these enzymes to utilize this compound as a carbon and energy source. Understanding such pathways is crucial for applications in metabolic engineering and for elucidating the roles of rare sugars in microbial ecosystems.

Conclusion

This compound, with its unique α(1→2) glycosidic linkage, presents a fascinating subject for chemical and biochemical investigation. Its distinct stereochemistry governs its biological activity and potential applications. The detailed structural information, coupled with robust protocols for its synthesis and purification, provides a solid foundation for further research into its properties and for its development in various industrial and therapeutic contexts. The elucidation of its metabolic pathways further opens avenues for its use in biotechnology and understanding microbial carbohydrate metabolism. This guide serves as a foundational resource to aid in these scientific endeavors.

References

- 1. This compound | C12H22O11 | CID 164939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Beta-phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound = 98 HPLC 2140-29-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound phosphorylase - Wikipedia [en.wikipedia.org]

- 14. β-Phosphoglucomutase - Creative Enzymes [creative-enzymes.com]

- 15. proteopedia.org [proteopedia.org]

Kojibiose disaccharide linkage and its significance

An In-depth Technical Guide to Kojibiose: Linkage, Significance, and Applications

Executive Summary

This compound is a rare, naturally occurring disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond.[1] Historically limited by inefficient production methods, recent advancements in enzymatic synthesis have made this compound more accessible for research and potential commercialization.[2] This guide provides a comprehensive technical overview of this compound, detailing its unique chemical linkage, its biological significance, and its emerging applications in the pharmaceutical and nutraceutical industries. We present quantitative data on its enzymatic interactions, detailed experimental protocols for its synthesis and analysis, and visual diagrams of its key metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and functional potential of this unique carbohydrate.

This compound, systematically named 2-O-α-D-glucopyranosyl-D-glucose, is a glucobiose—a disaccharide formed from two glucose units.[3][4] Its defining feature is the α-1,2-glycosidic bond that connects the anomeric carbon (C1) of one glucose molecule to the hydroxyl group on the second carbon (C2) of the other glucose molecule.[1][5] This specific linkage distinguishes it from more common glucobioses like maltose (α-1,4) and isomaltose (α-1,6).[5]

The α-1,2 linkage confers significant biochemical properties. Notably, it is resistant to hydrolysis by common mammalian digestive enzymes such as α-amylase and sucrase-isomaltase, which are specific for other glycosidic bonds.[6] This resistance allows this compound to pass through the upper gastrointestinal tract largely undigested, a key factor in its prebiotic activity.[6][7]

Natural Occurrence: this compound is found in small quantities in natural products such as honey (approximately 3%), sake, and beer.[8][9] It is also a known product of glucose caramelization.[8][10] However, these sources are insufficient for practical isolation.[11]

Synthesis and Production of this compound

The limited availability and high cost of this compound have historically hindered its study.[11] While chemical synthesis is possible, it often involves low yields and the production of toxic waste.[11] Biotechnological methods, particularly enzymatic synthesis, have emerged as the most efficient and scalable production routes.

Enzymatic Synthesis

The most successful methods for this compound production utilize enzymes that can catalyze the formation of the α-1,2-glycosidic bond through transglucosylation.

Sucrose Phosphorylase (SPase): A highly efficient process uses sucrose phosphorylase (SPase), particularly engineered variants from Bifidobacterium adolescentis.[2][11] In this reaction, SPase transfers a glucose moiety from a donor substrate, sucrose, to an acceptor, glucose, to form this compound and fructose.[6] Enzyme engineering, through techniques like rational design and random mutagenesis, has led to the development of double mutant enzymes (e.g., L341I_Q345S) with over 95% selectivity for this compound synthesis, significantly improving yield and purity.[2][12] This process is attractive for industrial-scale production due to the use of inexpensive substrates.[2]

Multi-Enzyme Systems: Another biotechnological approach involves a two-step enzymatic cascade.[7]

-

Dextransucrase: This enzyme, from Leuconostoc mesenteroides, catalyzes a transglycosylation reaction between sucrose (donor) and lactose (acceptor) to form 4-O-β-D-galactopyranosyl-kojibiose (4GK).[7][13]

-

β-Galactosidase: The intermediate trisaccharide is then hydrolyzed by β-galactosidase from Kluyveromyces lactis, which cleaves the galactose residue to yield pure this compound.[13][14]

This method can achieve a yield of 38% with high purity (≥99%) after purification.[13]

Experimental Protocol: this compound Synthesis via Engineered SPase

This protocol is adapted from methodologies described for the synthesis using Bifidobacterium adolescentis sucrose phosphorylase (BaSP) variants.[11][12][15]

1. Reaction Setup:

-

Substrates: Prepare a solution of 500 mM sucrose and 500 mM glucose in a suitable buffer (e.g., 50 mM MOPS, pH 6.5-7.0) or in Milli-Q water, as the pH remains stable.[11][15]

-

Enzyme: Add the purified, heat-stable BaSP variant (e.g., L341I_Q345S) to a final concentration of 2 mg/mL.[11][12]

-

Incubation: Maintain the reaction mixture at 55°C with gentle agitation.[11][12] The optimal temperature for this heat-stable variant ensures high activity and stability over extended periods.[6]

-

Monitoring: Monitor the reaction progress by taking samples at regular intervals (e.g., every 4-8 hours) and analyzing them via HPLC to quantify the concentrations of sucrose, glucose, fructose, and this compound.[15] The reaction typically reaches a high yield (e.g., 350 mM this compound) within 24 hours.[12]

2. Reaction Termination and Product Purification:

-

Termination: Stop the reaction by heat inactivation, for example, by boiling the mixture for 10 minutes.[15]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 20 minutes) to pellet the denatured enzyme and any other insoluble components.[15]

-

Selective Fermentation: To remove residual glucose, sucrose, and the fructose byproduct, treat the supernatant with baker's yeast (Saccharomyces cerevisiae). Add approximately 30 g/L of yeast and incubate at 30°C for 6-8 hours.[6][12] The yeast consumes the unwanted mono- and disaccharides, leaving the non-fermentable this compound in solution.

-

Crystallization: Remove the yeast cells by centrifugation. Evaporate the resulting solution to increase the solute concentration (e.g., to a Brix value of 48).[12] Induce crystallization by cooling the concentrated solution.

-

Final Product: Collect the this compound crystals by filtration and wash with cold ethanol to remove any remaining soluble impurities. The final product can achieve a purity exceeding 99.5%.[12]

Biological Significance and Applications

This compound exhibits several biological activities that make it a molecule of significant interest for therapeutic and nutraceutical applications.

Prebiotic and Gut Health Modulator

Due to its resistance to digestion, this compound acts as a prebiotic.[6][16] It travels to the colon where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium.[6][17] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut health and have systemic benefits.[6] Studies have shown that conditioning a gut microbiota inoculum with this compound profoundly induces the growth of bifidobacteria.[17] Its potential to modulate the gut microbiome makes it a promising functional food ingredient for improving digestive health.

References

- 1. CAS 2140-29-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Enzyme mutagenesis sweetens prebiotics | Research | Chemistry World [chemistryworld.com]

- 3. scbt.com [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Glycosidic linkages | Department of Physiology | UZH [physiol.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. birac.nic.in [birac.nic.in]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0011742) [hmdb.ca]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. medkoo.com [medkoo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 13. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]

- 15. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]

- 16. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycosidic linkage of rare and new-to-nature disaccharides reshapes gut microbiota in vitro [biblio.ugent.be]

The Unveiling of Kojibiose: A Historical and Technical Guide to its Discovery in Fermented Foods

For Immediate Release

A comprehensive technical guide released today illuminates the history of kojibiose, a rare disaccharide, from its initial discovery in traditional fermented foods to its emerging role in nutrition and drug development. This in-depth resource provides researchers, scientists, and drug development professionals with a detailed account of the scientific journey to understand this unique sugar, complete with experimental protocols, quantitative data, and visualizations of its biochemical interactions.

This compound, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, was first identified in 1953 by Japanese scientists Aso and Shibasaki during their analysis of sake, a traditional Japanese rice wine. Its presence has since been confirmed in other fermented products such as mirin, and to a lesser extent, in honey. This guide delves into the historical context of this discovery and traces the advancements in analytical techniques that have enabled its quantification in various food matrices.

Quantitative Presence of this compound in Fermented Foods

The concentration of this compound in fermented foods can vary depending on the specific fermentation process, the microorganisms involved (primarily Aspergillus oryzae), and the raw materials used. While data remains somewhat limited for certain products, available research provides the following insights:

| Fermented Food | Typical this compound Concentration | Notes |

| Sake | 200 - 2000 ppm (as part of total oligosaccharides)[1][2] | Concentration can vary significantly between different sake varieties. |

| Mirin | Present; specific concentration not widely reported but contributes to its mild sweetness.[3] | Found among other disaccharides and oligosaccharides like isomaltose and nigerose.[3] |

| Soy Sauce | Trace amounts expected. | Isomaltose, a related disaccharide, is present.[4] Specific quantitative data for this compound is scarce. |

| Miso | Trace amounts expected. | Isomaltose is present in rice miso.[4] Specific quantitative data for this compound is not readily available. |

| Honey | Approximately 0.5 - 1.5 g per 100 g | Serves as a natural, non-fermented source for comparison. |

The Science Behind this compound: Experimental Methodologies

The identification and quantification of this compound in complex food matrices have been made possible through the evolution of sophisticated analytical techniques. This guide provides detailed experimental protocols for researchers seeking to analyze this compound content.

Protocol for this compound Quantification in Fermented Foods using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the extraction and analysis of this compound. Researchers should optimize parameters based on their specific sample matrix and available equipment.

1. Sample Preparation and Extraction:

-

Solid/Semi-solid Samples (e.g., Miso, Koji):

-

Homogenize a known weight of the sample (e.g., 5-10 g).

-

Extract the sugars with a solvent, typically 80% ethanol, by vigorous mixing or sonication.

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant containing the extracted sugars.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants and evaporate the ethanol under reduced pressure.

-

Redissolve the dried extract in deionized water.

-

-

Liquid Samples (e.g., Sake, Mirin, Soy Sauce):

-

Centrifuge the liquid sample to remove any suspended solids.

-

Dilute the sample with deionized water as necessary to bring the sugar concentrations within the linear range of the HPLC detector.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

2. HPLC Analysis:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a refractive index (RI) detector.

-

Column: An amino-propyl bonded silica column (e.g., Aminex HPX-87 series) is commonly used for carbohydrate analysis.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a typical mobile phase. The exact ratio may need to be optimized for best separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: Maintain the column at a constant temperature, typically around 30-40°C, to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a standard curve using pure this compound standards of known concentrations. Compare the peak area of this compound in the sample chromatogram to the standard curve to determine its concentration.

Visualizing the Biochemical Impact of this compound

This compound is not merely a component of fermented foods; it exhibits biological activities that are of significant interest to the scientific community. This guide provides visual representations of the key signaling pathways influenced by this compound.

Inhibition of α-Glucosidase

This compound has been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By slowing down this process, this compound can help to moderate post-prandial blood glucose levels. The inhibition can be competitive or non-competitive depending on the specific enzyme and the structure of the inhibitor.[5][6]

Prebiotic Activity and Gut Microbiota Modulation

This compound is considered a prebiotic, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus. The fermentation of this compound by these bacteria produces short-chain fatty acids (SCFAs), which have numerous health benefits. Furthermore, prebiotics may influence host immune responses through pathways like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.

This technical guide serves as a valuable resource for the scientific community, providing a consolidated overview of the history, analysis, and biological significance of this compound. As research into rare sugars and their impact on human health continues to expand, a thorough understanding of this compound's journey from a traditional food component to a molecule of interest for modern science is more critical than ever.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the oligosaccharides in Japanese rice wine, sake, by hydrophilic interaction liquid chromatography-time-of-flight/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hakkohub.com [hakkohub.com]

- 4. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 5. Structural insights into the inhibition mechanism of glucosidase inhibitors toward this compound hydrolase belonging to glycoside hydrolase family 65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding the α(1→2) glycosidic bond in Kojibiose

An In-depth Technical Guide to the α(1→2) Glycosidic Bond in Kojibiose

Abstract

This compound [Glc-α(1→2)-Glc] is a rare disaccharide composed of two glucose units linked by an α(1→2) glycosidic bond. This specific linkage confers unique chemical and biological properties, distinguishing it from other glucose disaccharides like maltose or sucrose. Found naturally in small quantities, this compound has garnered significant interest for its potential applications in the food, nutraceutical, and pharmaceutical industries as a prebiotic, a low-calorie sweetener, and an inhibitor of α-glucosidases.[1][2][3] This guide provides a comprehensive technical overview of the α(1→2) glycosidic bond in this compound, covering its structural characteristics, advanced methods for its synthesis and characterization, enzymatic hydrolysis, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Structural and Chemical Properties of this compound

The defining feature of this compound is the α(1→2) glycosidic bond, which connects the anomeric carbon (C1) of one α-D-glucose unit to the C2 hydroxyl group of a second glucose unit.[4] This linkage makes it a reducing sugar, as the anomeric carbon of the second glucose unit remains free. The α-configuration of the bond is crucial, influencing the molecule's three-dimensional structure and its recognition by enzymes.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Systematic Name | 2-O-α-D-glucopyranosyl-D-glucose | [6][7] |

| Common Synonyms | α-D-Glc-(1→2)-D-Glc | [6][8] |

| CAS Number | 2140-29-6 | [3][7] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [3][7] |

| Molecular Weight | 342.30 g/mol | [3][7] |

| Appearance | White to off-white powder | [8] |

| Purity | ≥98% (HPLC) | [8] |

| Solubility | Soluble in water (5 mg/mL) | [8] |

| Storage Temperature | -20°C |[8] |

Spectroscopic Characterization: Elucidating the α(1→2) Linkage

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for the unambiguous structural determination of carbohydrates like this compound.[9] The chemical shifts of the anomeric proton (H1') and the linked carbon (C2), along with their coupling constants, provide definitive evidence of the α(1→2) glycosidic bond.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O The notation I and II refer to the reducing and non-reducing glucose residues, respectively.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Residue I (Reducing) | [10] | ||

| H-1 (α) | 5.36 | 95.19 | [10] |

| H-1 (β) | 4.84 | 96.83 | [10] |

| Residue II (Non-reducing) | [10] | ||

| H-1' | 5.30 | 96.83 | [10] |

| H-2' | 3.63 | 74.00 | [10] |

| H-3' | 3.84 | 75.30 | [10] |

| H-4' | 3.48 | 71.60 | [10] |

| H-5' | 3.86 | 74.90 | [10] |

| H-6'a | 3.85 | 62.70 | [10] |

| H-6'b | 3.79 | 62.70 |[10] |

Biosynthesis and Enzymatic Synthesis

While this compound is found in nature, its low availability necessitates efficient synthesis methods for research and commercial use.[11] Enzymatic synthesis is preferred over chemical methods due to higher yields, regioselectivity, and milder reaction conditions.[12] Several enzymatic strategies have been developed, with two prominent pathways being the use of sucrose phosphorylase and a multi-enzyme cascade involving dextransucrase and β-galactosidase.

Synthesis via Sucrose Phosphorylase

Sucrose phosphorylase (SPase) from bacteria such as Bifidobacterium adolescentis can catalyze the transfer of a glucose moiety from sucrose to an acceptor molecule.[13] When glucose is used as the acceptor, this compound is synthesized with high efficiency. Enzyme engineering has been employed to develop SPase variants with improved thermostability and selectivity for this compound production.[13][14]

References

- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 2140-29-6 | OK05039 | Biosynth [biosynth.com]

- 4. Glycosidic linkages | Department of Physiology | UZH [physiol.uzh.ch]

- 5. lndcollege.co.in [lndcollege.co.in]

- 6. scbt.com [scbt.com]

- 7. This compound | C12H22O11 | CID 164939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. コージビオース ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of Kojibiose in Honey and Sake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is gaining significant attention in the scientific community for its potential health benefits, including prebiotic properties and its role as a glucosidase inhibitor.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in two distinct food matrices: honey, a natural sweetening agent, and sake, a traditional Japanese fermented beverage. The guide details the quantitative levels of this compound found in these sources, outlines the experimental protocols for its detection and quantification, and explores its known biological activities and potential signaling pathways, offering valuable insights for researchers and professionals in drug development.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the floral source and geographical origin of honey, and the specific brewing process of sake.

This compound in Honey

This compound is a minor but consistently present disaccharide in honey.[2] Its concentration can be influenced by the enzymatic activity of bees during honey production.

Table 1: Quantitative Data of this compound in Different Honey Varieties

| Honey Type/Variety | This compound Concentration | Reference |

| Various Floral Origins | Approx. 3% | [3] |

| General Range | 0.5 g - 1.5 g per 100 g | [1] |

Note: More specific quantitative data for a wider range of honey varieties is an active area of research.

This compound in Sake

This compound is naturally present in fermented foods like sake.[4] Its formation is attributed to the enzymatic activities of Aspergillus oryzae (koji mold) during the fermentation process. While specific quantitative data for this compound in different sake types is limited, studies on the oligosaccharide profile of sake provide valuable estimates.

Table 2: Estimated Concentration of Oligosaccharides (including this compound) in Sake

| Sake Type | Oligosaccharide (DP 2-8) Concentration | Reference |

| Various Commercial Sakes | 200 - 2000 ppm | [5][6] |

DP: Degree of Polymerization. This range includes various disaccharides, with this compound being one of the components.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in complex matrices like honey and sake requires sophisticated analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods.

Quantification of this compound in Honey by HPAEC-PAD

This method offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.

2.1.1. Sample Preparation

-

Weigh 0.1 g of a homogeneous honey sample.

-

Dissolve the sample in 100 mL of deionized water to achieve a 1:1000 dilution.

-

For storage, keep the diluted honey sample at -20°C.

-

Prior to analysis, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[7]

2.1.2. Chromatographic Conditions

-

Column: A high-performance anion-exchange column suitable for carbohydrate separation (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A sodium hydroxide gradient is typically used for elution. The specific gradient profile will depend on the column and the other sugars being analyzed.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, often around 30°C.

-

Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

2.1.3. Quantification

-

A standard curve is generated using certified this compound standards of known concentrations.

-

The peak area of this compound in the honey sample is compared to the standard curve to determine its concentration.

Quantification of Disaccharides in Sake by LC-MS

LC-MS provides high specificity and allows for the simultaneous analysis of various oligosaccharides.

2.2.1. Sample Preparation

-

Dilute the sake sample 10-fold with distilled water.

-

Perform ultrafiltration to remove larger molecules.

-

Further dilute the recovered sample 1000-fold with distilled water.[8]

-

Inject a small volume (e.g., 1 µL) into the LC-MS system.

2.2.2. Liquid Chromatography Conditions

-

Column: A column suitable for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Adjusted based on the column dimensions.

-

Column Temperature: Maintained at a constant temperature.

2.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: A time-of-flight (TOF) or triple quadrupole (QqQ) mass spectrometer can be used for accurate mass measurement and fragmentation analysis.

-

Quantification: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for targeted quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

Biological Significance and Signaling Pathways

This compound exhibits several biological activities that are of interest to the drug development community. Its low digestibility and prebiotic potential make it a candidate for modulating gut microbiota, while its inhibitory effect on certain enzymes has therapeutic implications.

Prebiotic Effect and Gut Microbiota Modulation

This compound is poorly digested by human intestinal enzymes, allowing it to reach the colon largely intact.[9] There, it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs) like butyrate and propionate, which have numerous health benefits, including maintaining gut barrier integrity and exerting anti-inflammatory effects.[9][10]

Anti-inflammatory Effects

Studies in animal models have suggested that this compound may possess anti-inflammatory properties. In a study on hyperglycemic rats, this compound supplementation was shown to ameliorate arachidic acid-induced liver inflammation.[4] This effect was associated with a reduction in the intrahepatic macrophage population.[4] While the precise signaling cascade is not fully elucidated, this suggests a potential role for this compound in modulating inflammatory pathways.

Potential Impact on Insulin Signaling

Preliminary in vitro studies suggest that this compound may have a reduced metabolic impact compared to glucose, potentially due to its slower digestion.[9] This could translate to a reduced glycemic effect. One study investigated the impact of different disaccharides on insulin signaling in a co-culture model of intestinal, hepatic, and skeletal muscle cells. While the direct signaling mechanism of this compound was not detailed, its slower digestion rate suggests a potential to modulate the insulin signaling pathway by altering the rate of glucose release and absorption.[9] Further research is needed to delineate the specific interactions of this compound with components of the insulin signaling cascade.

Conclusion

This compound is a naturally occurring disaccharide found in honey and sake with promising bioactive properties. This guide has provided a comprehensive overview of its quantitative occurrence, analytical methodologies for its detection, and its potential roles in modulating gut microbiota and inflammatory responses. For researchers and drug development professionals, this compound represents an intriguing natural compound worthy of further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its interaction with specific cellular signaling pathways, to unlock its full therapeutic potential.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Analysis of the oligosaccharides in Japanese rice wine, sake, by hydrophilic interaction liquid chromatography-time-of-flight/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]

- 10. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Kojibiose as a Substrate for Glycoside Hydrolases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojibiose, a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond, is gaining significant attention in various fields of research and development. Its role as a specific substrate for a unique class of glycoside hydrolases (GHs) offers opportunities for novel enzymatic assays, inhibitor screening, and as a potential prebiotic. Furthermore, the inhibition of α-glucosidases by this compound and its analogs presents a promising avenue for the development of antiviral and antidiabetic therapeutics. These application notes provide a comprehensive overview of this compound as a substrate for GHs, including detailed experimental protocols, quantitative data, and the underlying biochemical pathways.

I. Glycoside Hydrolases Acting on this compound

This compound is selectively hydrolyzed by specific enzymes, primarily belonging to the Glycoside Hydrolase Family 65 (GH65). These enzymes, termed this compound hydrolases or kojibiases, catalyze the cleavage of the α-1,2-glycosidic bond. The reaction proceeds via an inverting mechanism, resulting in the release of two glucose molecules.

A notable example is the this compound hydrolase from the bacterium Mucilaginibacter mallensis (MmGH), which exhibits high specificity for this compound.[1][2][3][4] Another well-characterized enzyme is the this compound hydrolase from Flavobacterium johnsoniae (FjGH65A).[5][6] Members of the GH65 family also include this compound phosphorylases, which cleave the glycosidic bond using inorganic phosphate to produce glucose and β-glucose-1-phosphate.[1]

II. Quantitative Data on this compound Hydrolysis

The enzymatic hydrolysis of this compound has been quantitatively characterized for several glycoside hydrolases. The following tables summarize the kinetic parameters and substrate specificity for key this compound hydrolases.

Table 1: Kinetic Parameters of this compound Hydrolases

| Enzyme | Source Organism | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Optimal pH | Optimal Temp. (°C) |

| MmGH | Mucilaginibacter mallensis | 0.77 ± 0.01 | 9.9 ± 0.3 | 13 | 4.0 - 5.5 | 30 |

Data sourced from De Beul et al. (2021).[1][2]

Table 2: Substrate Specificity of this compound Hydrolase from M. mallensis (MmGH)

| Substrate | Glycosidic Linkage | Relative Activity (%) |

| This compound | α-1,2 | 100 |

| Nigerose | α-1,3 | Low |

| Trehalose | α-1,1-α | Not Detected |

| Maltose | α-1,4 | Not Detected |

| Isomaltose | α-1,6 | Not Detected |

| Sucrose | α-1,β-2 | Not Detected |

Data adapted from De Beul et al. (2021).[1][2]

Table 3: Inhibition of this compound Hydrolase from F. johnsoniae (FjGH65A)

| Inhibitor | Inhibition Type | Ki (µM) |

| 1-Deoxynojirimycin (DNJ) | Competitive | 2.95 |

| Castanospermine (CSP) | Noncompetitive | 3.69 |

Data sourced from Nakamura et al. (2024).[5][6]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound hydrolysis.

Protocol 1: Recombinant Expression and Purification of this compound Hydrolase

This protocol describes the expression of a this compound hydrolase, such as MmGH, in Escherichia coli and its subsequent purification.

1. Gene Synthesis and Cloning: a. Synthesize the gene encoding the this compound hydrolase, codon-optimized for E. coli expression. b. Clone the synthesized gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. Incubate the culture at a lower temperature (e.g., 16-20°C) overnight with shaking to enhance soluble protein expression.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation to remove cell debris. d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. e. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. f. Elute the His-tagged this compound hydrolase with an elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Analyze the purified protein fractions by SDS-PAGE to assess purity. h. Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column. i. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Assay for this compound Hydrolase Activity

This protocol details the measurement of this compound hydrolase activity by quantifying the amount of glucose released.

1. Reagents and Materials:

- Purified this compound hydrolase

- This compound solution (e.g., 10 mM in assay buffer)

- Assay buffer (e.g., 100 mM sodium acetate buffer, pH 4.5)

- Glucose oxidase/peroxidase (GOD-POD) assay kit

- Microplate reader

2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer and this compound solution in a microtiter plate. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for MmGH). c. Initiate the reaction by adding a known concentration of the purified this compound hydrolase. d. At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 0.1 M NaOH). e. Determine the concentration of released glucose in each aliquot using a GOD-POD assay kit according to the manufacturer's instructions. f. Measure the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate reader. g. Create a standard curve using known concentrations of glucose to quantify the amount of glucose produced in the enzymatic reaction. h. Calculate the initial reaction velocity from the linear range of the time course. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.

Protocol 3: Analysis of Hydrolysis Products by HPAEC-PAD

This protocol describes the use of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the separation and quantification of this compound and its hydrolysis products.

1. Instrumentation and Columns:

- HPAEC-PAD system (e.g., Dionex ICS-5000)

- Anion-exchange column (e.g., CarboPac PA1 or PA100)

- Gold working electrode

2. Sample Preparation: a. Perform the enzymatic hydrolysis of this compound as described in Protocol 2. b. Terminate the reaction at different time points. c. Centrifuge the samples to remove any precipitated protein. d. Dilute the supernatant with ultrapure water to a concentration suitable for HPAEC-PAD analysis.

3. Chromatographic Conditions: a. Set the column temperature (e.g., 30°C). b. Use an isocratic elution with an aqueous sodium hydroxide solution (e.g., 100 mM NaOH) at a constant flow rate (e.g., 1 mL/min). c. For more complex mixtures, a gradient elution with increasing concentrations of sodium acetate in sodium hydroxide may be necessary. d. The PAD waveform should be optimized for carbohydrate detection.

4. Data Analysis: a. Identify the peaks corresponding to glucose and any remaining this compound by comparing their retention times with those of authentic standards. b. Quantify the amount of each carbohydrate by integrating the peak areas and comparing them to a standard curve generated with known concentrations of glucose and this compound.

IV. Visualizations

Logical Relationship of this compound Hydrolysis and Applications

Caption: Logical flow of this compound utilization by GH65 enzymes and its applications.

Experimental Workflow for this compound Hydrolase Characterization

Caption: Workflow for the characterization of a novel this compound hydrolase.

Mechanism of Antiviral Action via Glucosidase Inhibition

Caption: Antiviral mechanism of this compound analogs through glucosidase inhibition.

V. Applications in Drug Development

The specific inhibition of α-glucosidases is a key strategy in the development of therapeutics for viral infections and metabolic diseases.

Antiviral Applications

Many enveloped viruses, including HIV and Hepatitis C virus (HCV), rely on host cell α-glucosidases in the endoplasmic reticulum for the proper folding of their envelope glycoproteins.[7][8][9] These glycoproteins are essential for viral assembly and entry into new host cells. This compound and its derivatives can act as inhibitors of α-glucosidase I, thereby disrupting the glycoprotein processing pathway.[6] This leads to misfolded glycoproteins, which are retained in the ER and degraded, ultimately preventing the formation of new infectious virions.[7][8] This mechanism makes this compound-based compounds attractive candidates for the development of broad-spectrum antiviral drugs.

Antidiabetic Applications

Inhibitors of α-glucosidases in the small intestine can delay the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.[6] While this compound itself is hydrolyzed, the development of non-hydrolyzable this compound analogs could provide a novel class of α-glucosidase inhibitors for the management of type 2 diabetes.

Conclusion

This compound serves as a highly specific substrate for a distinct group of glycoside hydrolases, enabling detailed enzymatic studies and the development of targeted assays. The quantitative data and protocols provided herein offer a valuable resource for researchers investigating these enzymes. Furthermore, the role of this compound and its analogs as α-glucosidase inhibitors underscores their significant potential in the development of novel therapeutic agents, particularly in the fields of virology and metabolic diseases. The continued exploration of this compound-active enzymes will undoubtedly uncover new applications and deepen our understanding of carbohydrate biochemistry.

References

- 1. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the inhibition mechanism of glucosidase inhibitors toward this compound hydrolase belonging to glycoside hydrolase family 65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycoside Hydrolase Family 65 - CAZypedia [cazypedia.org]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 5. Synthesis of alpha-glucosidase inhibitors: this compound-type pseudo-disaccharides and a related pseudotrisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus: Implications for the development of broad spectrum anti-hepatitis virus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosidase inhibitors as antiviral agents for hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Kojibiose in Microbiology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is emerging as a valuable tool in microbiology research.[1] Naturally found in honey and as a product of glucose caramelization, its unique structural properties confer distinct metabolic and physiological effects on various microorganisms.[2] Unlike common sugars such as sucrose, this compound exhibits low cariogenicity and potential prebiotic properties, making it a subject of interest for oral and gut microbiome studies.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiological research, with a focus on its effects on microbial growth, metabolism, and community dynamics.

Application Notes

Prebiotic Potential and Gut Microbiome Modulation

This compound has demonstrated potential as a prebiotic, selectively promoting the growth of beneficial gut bacteria.[1][5] Studies have shown that certain probiotic strains, including those from the genera Bifidobacterium and Lactobacillus, can utilize this compound as a carbon source.[1][6] This selective fermentation can lead to the production of beneficial short-chain fatty acids (SCFAs) like butyrate and propionate, which play a crucial role in gut health.[4][7] In vitro fermentation studies with human gut microbiota have shown that this compound can significantly increase the abundance of bifidobacteria.[4]

Low Cariogenic Properties and Oral Microbiology Research

A significant application of this compound lies in dental and oral microbiology research.[3][4] Due to its resistance to fermentation by many oral bacteria, including the primary cariogenic species Streptococcus mutans, this compound is considered to have low cariogenic potential.[3][8] Unlike sucrose, which is readily metabolized to produce acids that demineralize tooth enamel, this compound fermentation is often delayed or limited, resulting in a smaller drop in pH.[3] This property makes this compound an excellent candidate for studies on dental caries prevention and the development of non-cariogenic sweeteners.[5][9] Research has shown that while sucrose and trehalose can lead to a significant shift towards streptococcal dominance in oral microbial communities, this compound helps maintain a more balanced microbiome composition.[4]

Microbial Metabolism and Enzymology

This compound serves as a specific substrate for studying microbial enzymes, particularly this compound phosphorylase (EC 2.4.1.230) and certain glycoside hydrolases (GHs).[1][10][11] this compound phosphorylase, found in various bacteria, catalyzes the reversible phosphorolysis of this compound into D-glucose and β-D-glucose-1-phosphate.[1][10] This enzymatic activity is central to the metabolic pathway for this compound utilization in several microorganisms. Researchers can use this compound to screen for and characterize these enzymes, explore their roles in microbial physiology, and investigate their potential for biotechnological applications, such as the synthesis of novel oligosaccharides.[1][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the microbiological applications of this compound.

Table 1: Impact of this compound on Oral Microbiota Composition

| Sugar | Streptococcus Abundance (mean ± SD) | Veillonella Abundance (mean ± SD) | Neisseria Abundance (mean ± SD) | Reference |

| Sucrose | 91.8 ± 6.4% | Not Reported | Not Reported | [3] |

| Trehalose | 55.9 ± 38.6% | Not Reported | Not Reported | [3] |

| This compound | 5.1 ± 3.7% | 26.8 ± 19.6% | Not Reported | [3] |

| Xylitol | Not Reported | Not Reported | 29.4 ± 19.1% | [3] |

Table 2: Fermentation of Different Sugars by Oral Bacteria Monocultures and Communities

| Organism/Community | Substrate | Fermentation Level | Key Findings | Reference |

| Streptococcus mutans | This compound | Poor | Resisted metabolism over 48h. | [3] |

| Streptococcus sobrinus | This compound | Poor | Resisted metabolism over 48h. | [3] |

| Actinomyces viscosus | This compound | Fermented | Was an exception among monocultures. | [3] |

| Lactobacillus-based communities | This compound | Delayed | Utilized to a lesser extent than sucrose. | [3] |

| Human Salivary Bacteria | This compound | Delayed | Less metabolizable than sucrose and trehalose. | [3] |

Experimental Protocols

Protocol 1: Assessing the Cariogenic Potential of this compound Using an In Vitro Oral Biofilm Model

This protocol is designed to evaluate the impact of this compound on the pH of a multi-species oral biofilm and the production of organic acids.

Materials:

-

Test microorganisms (e.g., Streptococcus mutans, Streptococcus gordonii, Actinomyces oris)

-

Brain Heart Infusion (BHI) broth or a chemically defined medium

-

This compound, Sucrose (positive control), Xylitol (negative control)

-

Sterile 96-well microtiter plates

-

pH indicator dye (e.g., phenol red)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

-

HPLC system for organic acid analysis

Procedure:

-

Inoculum Preparation: Culture the selected oral bacteria individually in BHI broth overnight at 37°C in a 5% CO₂ atmosphere. Create a mixed-species inoculum by combining equal volumes of each culture.

-

Biofilm Formation: Dispense 200 µL of the mixed-species inoculum into the wells of a 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for initial biofilm formation.

-

Sugar Exposure: After 24 hours, gently remove the planktonic cells and wash the biofilms with sterile phosphate-buffered saline (PBS). Add 200 µL of BHI broth supplemented with 1% (w/v) of either this compound, sucrose, or xylitol to the respective wells. Include a control with no added sugar.

-

pH Measurement: To monitor pH changes, the growth medium can be supplemented with a pH indicator like phenol red. Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at regular intervals (e.g., 0, 6, 12, 24, 48 hours) using a microplate reader. A decrease in pH will result in a color change and a corresponding change in absorbance.

-

Organic Acid Analysis: At the end of the incubation period, collect the supernatant from each well. Centrifuge to remove any remaining cells. Analyze the concentration of organic acids (e.g., lactic acid, acetic acid) in the supernatant using an HPLC system equipped with an appropriate column and detector.

-

Data Analysis: Compare the pH drop and organic acid production in the presence of this compound to the positive (sucrose) and negative (xylitol) controls.

Protocol 2: Evaluating the Prebiotic Activity of this compound Using In Vitro Fermentation with Fecal Microbiota

This protocol outlines a method to assess the ability of this compound to modulate the composition and activity of the gut microbiota.

Materials:

-

Fresh human fecal samples from healthy donors

-

Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)

-

This compound, Inulin (positive prebiotic control), Glucose (control)

-

Anaerobic chamber or jars

-

pH meter

-

Gas chromatography (GC) system for SCFA analysis

-

DNA extraction kit

-

16S rRNA gene sequencing platform

Procedure:

-

Fecal Slurry Preparation: Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS inside an anaerobic chamber.

-

In Vitro Fermentation: In the anaerobic chamber, add the fecal slurry to serum bottles containing the basal fermentation medium supplemented with 1% (w/v) of either this compound, inulin, or glucose. Include a control with no added carbohydrate.

-

Incubation: Seal the bottles and incubate them at 37°C for 48 hours.

-

Sampling and Analysis:

-

pH: Measure the pH of the fermentation broth at 0, 24, and 48 hours.

-